molecular formula C12H10BrNO4S B10873518 2-(Acetylamino)-6-bromo-7-methoxy-1-benzothiophene-3-carboxylic acid

2-(Acetylamino)-6-bromo-7-methoxy-1-benzothiophene-3-carboxylic acid

Cat. No.: B10873518
M. Wt: 344.18 g/mol
InChI Key: PJDFZDVHUBVHLD-UHFFFAOYSA-N
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Description

2-(Acetylamino)-6-bromo-7-methoxy-1-benzothiophene-3-carboxylic acid is a synthetic organic compound with a complex structure. It belongs to the class of benzothiophenes, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetylamino)-6-bromo-7-methoxy-1-benzothiophene-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination of 7-methoxy-1-benzothiophene, followed by acetylation and subsequent carboxylation. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-(Acetylamino)-6-bromo-7-methoxy-1-benzothiophene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(Acetylamino)-6-bromo-7-methoxy-1-benzothiophene-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Acetylamino)-6-bromo-7-methoxy-1-benzothiophene-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Acetylamino)-6-bromo-1-benzothiophene-3-carboxylic acid
  • 2-(Acetylamino)-7-methoxy-1-benzothiophene-3-carboxylic acid
  • 6-bromo-7-methoxy-1-benzothiophene-3-carboxylic acid

Uniqueness

2-(Acetylamino)-6-bromo-7-methoxy-1-benzothiophene-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its acetylamino group enhances its solubility and bioavailability, while the bromine and methoxy groups contribute to its reactivity and potential biological activities.

Properties

Molecular Formula

C12H10BrNO4S

Molecular Weight

344.18 g/mol

IUPAC Name

2-acetamido-6-bromo-7-methoxy-1-benzothiophene-3-carboxylic acid

InChI

InChI=1S/C12H10BrNO4S/c1-5(15)14-11-8(12(16)17)6-3-4-7(13)9(18-2)10(6)19-11/h3-4H,1-2H3,(H,14,15)(H,16,17)

InChI Key

PJDFZDVHUBVHLD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C2=C(S1)C(=C(C=C2)Br)OC)C(=O)O

Origin of Product

United States

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